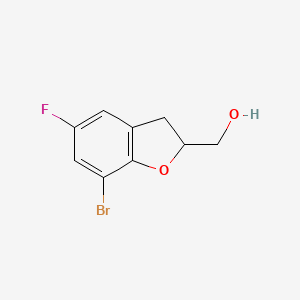

(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol

Übersicht

Beschreibung

(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery. This compound, in particular, has a unique structure that includes bromine and fluorine substituents, which can influence its chemical reactivity and biological properties.

Vorbereitungsmethoden

The synthesis of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorophenol and 2,3-dihydrobenzofuran.

Bromination and Fluorination: The phenol group is first brominated and fluorinated under controlled conditions to introduce the bromine and fluorine atoms at the desired positions.

Cyclization: The brominated and fluorinated phenol is then subjected to cyclization reactions to form the benzofuran ring.

Methanol Addition: Finally, the benzofuran derivative is reacted with formaldehyde and a reducing agent to introduce the methanol group at the 2-position.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol can undergo various chemical reactions:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Recent studies indicate that (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol exhibits promising biological activities:

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effectiveness against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.0195 mg/mL | |

| Staphylococcus aureus | 0.0048 mg/mL | |

| Candida albicans | 0.039 mg/mL |

These results suggest significant antibacterial and antifungal properties, indicating potential for development as an antimicrobial agent.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems is under investigation for potential neuropharmacological applications. Its structural features may influence binding affinities to specific receptors involved in neurological processes.

Research Applications

The unique characteristics of this compound make it suitable for various research applications:

- Drug Development : As a scaffold in medicinal chemistry for designing new therapeutic agents targeting bacterial infections or neurological disorders.

- Biochemical Studies : Investigation of its interactions with proteins and nucleic acids to elucidate mechanisms of action.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance biological activity or reduce toxicity compared to related compounds .

Example 1: Anticancer Activity

A study on benzofuran derivatives demonstrated anticancer activity against human ovarian cancer cell lines, highlighting the potential of similar compounds in oncology .

Example 2: Antimicrobial Efficacy

Research into various benzofuran derivatives has consistently shown antimicrobial properties, suggesting that this compound may follow suit based on preliminary data .

Wirkmechanismus

The mechanism of action of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol can be compared with other similar compounds such as:

(7-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol: Lacks the fluorine substituent, which may result in different chemical reactivity and biological activity.

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol: Lacks the bromine substituent, which can affect its overall properties.

(7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol:

The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which can impart distinct properties and make it a valuable compound for various research and industrial applications.

Biologische Aktivität

(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and neuropharmacological effects, supported by various studies and data.

- Chemical Formula : C9H9BrF1O2

- Molecular Weight : 233.08 g/mol

- CAS Number : 852110-51-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. The compound has been evaluated for its activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.0195 mg/mL | |

| Staphylococcus aureus | 0.0048 mg/mL | |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

The compound also shows promise as a neuropharmacological agent. It has been identified as an agonist or partial agonist of the 5-HT2C serotonin receptor subtype, which is implicated in various neurological disorders such as schizophrenia.

Table 2: Neuropharmacological Activity

The activation of the 5-HT2C receptor may influence mood and anxiety levels, suggesting potential therapeutic applications in treating psychiatric conditions.

Case Studies

-

Antibacterial Efficacy Study

A study conducted on a series of benzofuran derivatives, including this compound, demonstrated its efficacy against multi-drug resistant strains of bacteria. The study reported MIC values significantly lower than those of standard antibiotics, indicating the compound's potential as a lead structure for new antibacterial agents. -

Neuropharmacology Research

In a pharmacological evaluation involving animal models, this compound was shown to reduce anxiety-like behaviors when administered at specific dosages. This effect correlated with increased serotonin levels in the brain, supporting its role as a serotonin receptor modulator.

Eigenschaften

IUPAC Name |

(7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1,3,7,12H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMRWQRFKVPWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2Br)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.